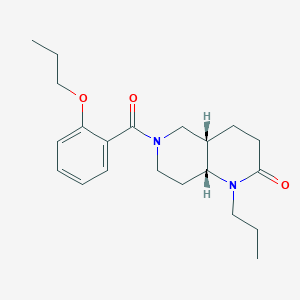![molecular formula C13H15ClN4O3S2 B5347955 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5347955.png)
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylsulfonyl)piperazine, also known as TCS 401, is a chemical compound that has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylsulfonyl)piperazine 401 has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound 401 has also been studied for its potential use as an antipsychotic and anxiolytic agent.
Wirkmechanismus
The exact mechanism of action of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylsulfonyl)piperazine 401 is not fully understood, but it is believed to act by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays a role in various cellular processes such as inflammation and neurotransmitter signaling. By inhibiting PDE4, this compound 401 may increase cAMP levels and modulate these cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound 401 has anti-inflammatory effects in various animal models of inflammation. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. This compound 401 has also been shown to have anxiolytic and antipsychotic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylsulfonyl)piperazine 401 in lab experiments is its specificity for PDE4, which allows for targeted modulation of cAMP levels. However, this compound 401 has limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups. Additionally, this compound 401 has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylsulfonyl)piperazine 401. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the safety and efficacy of this compound 401 in humans. Another potential direction for research is the development of more soluble analogs of this compound 401 that may be easier to use in experimental setups. Finally, this compound 401 may be studied for its potential use in the treatment of psychiatric disorders such as anxiety and schizophrenia.
Synthesemethoden
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylsulfonyl)piperazine 401 can be synthesized using a multi-step process that involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(2-thienylsulfonyl)piperazine. The final product is obtained through purification by column chromatography.
Eigenschaften
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S2/c1-16-12(10(14)9-15-16)13(19)17-4-6-18(7-5-17)23(20,21)11-3-2-8-22-11/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUVSRNHQHUYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile](/img/structure/B5347872.png)
![7-butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5347878.png)
![4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5347891.png)

![7-acetyl-2-methyl-4-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5347899.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5347900.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5347902.png)
![6-{2-[4-(difluoromethoxy)-3-ethoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5347909.png)
![8-methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-(piperidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5347913.png)
![N-[2-(acetylamino)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5347918.png)

![2-(4-methoxyphenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5347933.png)
![dimethyl 4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5347943.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5347947.png)